2-Hexyl-5,5-dimethyl-1,3-dioxane

Description

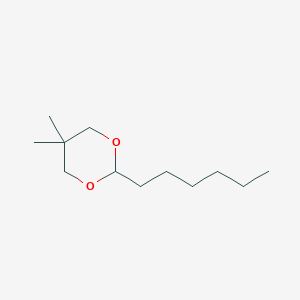

Structure

3D Structure

Properties

IUPAC Name |

2-hexyl-5,5-dimethyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-4-5-6-7-8-11-13-9-12(2,3)10-14-11/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWWESAUUDUBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1OCC(CO1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157736 | |

| Record name | 2-Hexyl-5,5-dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13273-90-0 | |

| Record name | 2-Hexyl-5,5-dimethyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13273-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexyl-5,5-dimethyl-1,3-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013273900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC40970 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hexyl-5,5-dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexyl-5,5-dimethyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hexyl-5,5-dimethyl-1,3-dioxane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8585Q3D5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in solution. Through the observation of nuclear spin transitions in a magnetic field, NMR provides rich information about the molecular framework, connectivity, and stereochemistry of a molecule.

Proton NMR (¹H NMR) Analysis of the Dioxane Ring and Hexyl Substituent

Proton (¹H) NMR spectroscopy of 2-Hexyl-5,5-dimethyl-1,3-dioxane allows for the identification and characterization of the different proton environments within the molecule. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton.

The protons of the dioxane ring are expected to show distinct signals. The two axial and two equatorial protons on the C4 and C6 carbons of the dioxane ring are diastereotopic and would ideally appear as separate signals. However, due to rapid chair-to-chair conformational flipping at room temperature, these protons may appear as a time-averaged signal. The proton at the C2 position, being adjacent to two oxygen atoms, is expected to be deshielded and appear at a lower field.

The hexyl substituent attached at the C2 position will display a series of signals corresponding to its methylene (B1212753) (CH₂) and methyl (CH₃) groups. The terminal methyl group of the hexyl chain will typically appear as a triplet at the most upfield region of the spectrum. The methylene groups will show complex splitting patterns (multiplets) due to coupling with adjacent protons. The two methyl groups at the C5 position of the dioxane ring are chemically equivalent and are expected to produce a sharp singlet, integrating to six protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Dioxane Ring CH (C2-H) | ~4.5-5.0 | Triplet |

| Dioxane Ring CH₂ (C4/C6-H) | ~3.5-4.0 | Multiplet |

| Dioxane Ring CH₃ (C5-CH₃) | ~0.8-1.2 | Singlet |

| Hexyl Chain α-CH₂ | ~1.5-1.8 | Multiplet |

| Hexyl Chain (CH₂)₄ | ~1.2-1.4 | Multiplet |

| Hexyl Chain ω-CH₃ | ~0.8-0.9 | Triplet |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atom at the C2 position, bonded to two oxygen atoms, will be significantly deshielded and appear at a low field (downfield). The C4 and C6 carbons of the dioxane ring will resonate at a higher field compared to C2. The quaternary carbon at C5, bearing two methyl groups, will have a characteristic chemical shift. The two methyl carbons at C5 are equivalent and will produce a single signal. The carbons of the hexyl chain will show a series of signals in the aliphatic region of the spectrum.

Based on data from a related structure, the following table summarizes the expected ¹³C NMR chemical shifts. scispace.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Dioxane Ring C2 | ~95-105 |

| Dioxane Ring C4/C6 | ~70-80 |

| Dioxane Ring C5 | ~30-35 |

| Dioxane Ring C5-CH₃ | ~20-25 |

| Hexyl Chain α-CH₂ | ~35-40 |

| Hexyl Chain β-CH₂ | ~25-30 |

| Hexyl Chain γ, δ, ε-CH₂ | ~22-32 |

| Hexyl Chain ω-CH₃ | ~14 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Stereochemical Assignments via NMR Coupling Constants

The magnitude of the coupling constants (J-values) between protons in the ¹H NMR spectrum can provide valuable information about the stereochemistry of the molecule, particularly the conformation of the dioxane ring. The 1,3-dioxane (B1201747) ring typically adopts a chair conformation. The coupling constants between axial and equatorial protons on adjacent carbons (J_ax-ax, J_ax-eq, J_eq-eq) have characteristic values that can help determine the preferred conformation and the orientation of substituents. For instance, a large diaxial coupling constant (J_ax-ax, typically 8-13 Hz) would indicate a chair conformation where both coupled protons are in axial positions.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

When this compound is subjected to mass spectrometry, it is first ionized, typically by electron impact (EI), to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

Common fragmentation pathways for 1,3-dioxanes involve the cleavage of the bonds adjacent to the oxygen atoms. The loss of the hexyl group as a radical would lead to a stable oxonium ion. Another characteristic fragmentation is the retro-Diels-Alder type cleavage of the dioxane ring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for the analysis of volatile and semi-volatile compounds like this compound.

In a GC-MS analysis, a sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrum of each separated component is then recorded.

This technique is highly effective for:

Purity Assessment: A pure sample of this compound will show a single major peak in the GC chromatogram. The corresponding mass spectrum can be used to confirm the identity of the compound.

Mixture Analysis: GC-MS is widely used in the analysis of complex mixtures, such as flavor and fragrance compositions, where this compound might be a component. The technique allows for the separation and identification of individual compounds within the mixture.

The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of this compound by providing its exact mass. Unlike unit-resolution mass spectrometry, HRMS can differentiate between compounds with the same nominal mass but different molecular formulas. For this compound (C₁₂H₂₄O₂), the theoretical exact mass can be calculated with high precision. This experimental value is then compared to the theoretical mass, with a minimal mass error confirming the elemental composition.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected IR absorption bands for this compound include:

C-H Stretching: Vibrations of the carbon-hydrogen bonds in the hexyl and dimethyl groups typically appear in the region of 2850-3000 cm⁻¹.

C-O Stretching: The carbon-oxygen single bonds of the cyclic ether (dioxane ring) will show strong absorptions. For cyclic ethers, these C-O stretching vibrations are often observed between 1070 and 1140 cm⁻¹. docbrown.infodocbrown.info

CH₂ and CH₃ Bending: Vibrations associated with the bending of CH₂ and CH₃ groups occur in the 1365-1480 cm⁻¹ range. docbrown.infodocbrown.info

The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of overlapping vibrations that is unique to the molecule, serving as a molecular fingerprint for identification. docbrown.infodocbrown.info The absence of strong absorptions in other regions, such as a broad band around 3200-3600 cm⁻¹ (O-H stretch) or a sharp peak around 1700 cm⁻¹ (C=O stretch), confirms the purity of the dioxane and the absence of hydroxyl or carbonyl impurities.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-O (Dioxane Ring) | Stretching | 1070-1140 |

| CH₂, CH₃ | Bending | 1365-1480 |

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Developing an HPLC method for a non-chromophoric compound like this compound presents a challenge for UV detection. veeprho.comon24.com Since the compound does not absorb UV light, alternative detection methods are necessary. researchgate.netbenthamdirect.com These can include:

Refractive Index (RI) Detection: RI detectors are universal but have lower sensitivity and are sensitive to temperature and mobile phase composition changes.

Evaporative Light Scattering Detection (ELSD): ELSD is a more sensitive universal detection method suitable for non-volatile analytes. The mobile phase is nebulized and evaporated, and the remaining analyte particles scatter a light beam.

Charged Aerosol Detection (CAD): CAD is another universal detector that offers high sensitivity for non-volatile and semi-volatile compounds. on24.com

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides both separation and mass information, allowing for definitive identification and quantification.

For separation, reversed-phase HPLC with a C18 or C8 column would be a suitable starting point, using a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the disappearance of reactants and the appearance of the product can be visualized. Since the product is not UV active, a visualizing agent such as potassium permanganate (B83412) stain or iodine vapor would be required to see the spots.

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds like this compound. publisso.de Coupled with a Flame Ionization Detector (FID), GC can provide quantitative information about the purity of the compound and the presence of any volatile impurities. The retention time of the compound is characteristic under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). For instance, related 1,3-dioxane derivatives have been analyzed using capillary columns with phases like 5% phenyl methyl siloxane. nist.gov

In complex reaction mixtures, peaks in a gas chromatogram may overlap, making it difficult to identify and quantify individual components. wordpress.comshimadzu.com.sg Deconvolution software, such as the Automated Mass Spectral Deconvolution and Identification System (AMDIS), can be applied to GC-MS data to resolve co-eluting peaks. selectscience.netsepscience.comnist.gov

The deconvolution process works by identifying unique ions for each component in the overlapping peak and using this information to mathematically separate the mass spectra. gcms.cznih.gov This allows for the generation of a "clean" mass spectrum for each compound, which can then be compared against a spectral library (like the NIST library) for identification. shimadzu.com.sgthermofisher.com This is particularly useful for distinguishing between the desired product and any isomeric byproducts or impurities that might have similar retention times.

Structural Conformation and Stereoelectronic Interactions of 1,3 Dioxanes

Conformational Analysis of the 1,3-Dioxane (B1201747) Ring System

The six-membered 1,3-dioxane ring is not planar and, much like cyclohexane (B81311), adopts a variety of non-planar conformations to relieve ring strain. The specific conformation preferred by a substituted 1,3-dioxane is a delicate balance of the energetic penalties associated with these different arrangements.

The 1,3-dioxane ring predominantly adopts a chair conformation, which is significantly more stable than other possible arrangements like the twist-boat. thieme-connect.de The energy barrier for the chair-to-twist conversion is higher for 1,3-dioxane compared to cyclohexane due to the shorter C-O bond lengths. thieme-connect.de Computational studies have shown the chair conformer of 1,3-dioxane to be substantially more stable than the 2,5-twist conformer, with a calculated free energy difference of approximately 4.85 to 5.14 kcal/mol at 298K. researchgate.net

The chair conformation can undergo a ring-inversion process, leading to an equilibrium between two different chair forms. For substituted 1,3-dioxanes, the substituents can occupy either axial or equatorial positions, and the equilibrium will favor the conformer that minimizes steric strain. youtube.com

Table 1: Calculated Energy Differences for 1,3-Dioxane Conformers

| Conformer Comparison | Method | Energy Difference (kcal/mol) |

|---|---|---|

| Chair vs. 2,5-Twist | HF | 4.67 ± 0.31 |

| Chair vs. 2,5-Twist | DFT | 5.19 ± 0.8 |

| 1,4-Twist vs. 2,5-Twist | HF | 1.36 ± 0.12 |

| 1,4-Twist vs. 2,5-Twist | DFT | 1.0 |

Data sourced from computational studies on 1,3-dioxane. researchgate.net

In 2-hexyl-5,5-dimethyl-1,3-dioxane, the substituents significantly influence the conformational equilibrium of the ring.

5,5-Dimethyl Group: The two methyl groups at the C5 position lock the ring in a specific conformation. The presence of a gem-dimethyl group generally leads to a more puckered chair conformation. Thermodynamic parameters for the chair-to-boat isomerization have been determined for various dimethyl-1,3-dioxanes. rsc.org The 5,5-dimethyl substitution is expected to increase the preference for the chair form by introducing significant steric hindrance in non-chair conformations.

2-Hexyl Group: A substituent at the C2 position, such as a hexyl group, will have a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogen atoms at C4 and C6. thieme-connect.dechemistrysteps.com This steric repulsion is more pronounced in 1,3-dioxanes than in cyclohexanes due to the shorter C-O bonds, which bring the axial substituents closer together. thieme-connect.de Consequently, the equatorial orientation of the 2-hexyl group is thermodynamically favored. thieme-connect.de

The combination of the 5,5-dimethyl and 2-hexyl substituents in this compound results in a highly biased conformational equilibrium, strongly favoring a single chair conformation with the hexyl group in the equatorial position.

Stereoelectronic Effects and Their Impact on Dioxane Stability and Reactivity

Beyond simple steric considerations, the presence of heteroatoms in the 1,3-dioxane ring introduces subtle but significant stereoelectronic effects that influence its stability and reactivity. These effects arise from the interaction of electron orbitals.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in 1,3-dioxanes) to occupy the axial position, despite the potential for greater steric hindrance. wikipedia.org This phenomenon, first observed in carbohydrate chemistry, is a result of a stabilizing hyperconjugative interaction between a lone pair on an endocyclic oxygen atom and the antibonding (σ) orbital of the C2-substituent bond (nO → σC-X). rsc.org

For a substituent to be axial, this interaction requires the lone pair and the C-X bond to be anti-periplanar. rsc.org The magnitude of the anomeric effect is influenced by the electronegativity of the substituent, with more electronegative groups exhibiting a stronger preference for the axial position. rsc.org While the hexyl group in this compound is not strongly electronegative, the principles of the anomeric effect are fundamental to understanding the behavior of other 2-substituted 1,3-dioxanes. rsc.orgacs.org

Hyperconjugation, the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty or partially filled antibonding orbital, plays a crucial role in the stability of the 1,3-dioxane ring. acs.org In the chair conformation, several key hyperconjugative interactions are at play:

nO → σ*C-Hax: Anomeric interactions between the oxygen lone pairs and the axial C-H bonds at C2, C4, and C6 are dominant. acs.orgepa.gov

nO → σ*C5-Heq: A homoanomeric interaction between the oxygen lone pairs and the equatorial C-H bond at C5 is particularly important in 1,3-dioxanes. acs.orgnih.gov

The balance of these various hyperconjugative interactions can explain observations such as the relative lengths of axial and equatorial C-H bonds. acs.org

Computational Chemistry Approaches to Dioxane Conformation and Energetics

Computational chemistry has become an indispensable tool for studying the conformational landscape and energetics of 1,3-dioxane and its derivatives. epa.gov Methods such as ab initio molecular orbital theory and density functional theory (DFT) are used to calculate the energies of different conformers, the barriers to interconversion, and the influence of various stereoelectronic effects. researchgate.netresearchgate.net

These computational approaches allow for the detailed analysis of orbital interactions, such as those involved in the anomeric effect and hyperconjugation, through techniques like Natural Bond Orbital (NBO) analysis. nih.govacs.org NBO analysis can quantify the stabilization energies associated with specific donor-acceptor orbital interactions, providing a deeper understanding of the origins of conformational preferences. nih.gov For instance, computational studies have been used to re-examine the anomeric effect in various 1,3-dioxane derivatives and to reveal subtle stereoelectronic interactions involving different substituents. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-Dioxane |

| Cyclohexane |

| 2-F-tetrahydropyran |

| 2-chloro-1,3-dioxane |

| 1,3-dithiane |

| 1,3-oxathiane |

| 5-alkyl-1,3-dioxane |

| 5-phenyl-1,3-dioxane |

| 2-methyl-1,3-dioxane |

| 4-methyl-1,3-dioxane |

| 4-phenyl-1,3-dioxane |

| 5-methyl-1,3-dioxane |

| 5-isopropyl-1,3-dioxane |

| 2,2-dimethyl-1,3-dioxane |

| 2-methoxy-1,3-dioxane |

| 2-cyano-1,3-dioxane |

| 1,3-dithianes |

| 2,2-diaryl-1,3-dioxane |

| 5-phenyl-1,3-dioxane |

| 1,3-dioxepane |

| 1,3-dioxole |

| D-glucopyranose |

| 1,3-dioxolane (B20135) |

| 2,2,5,5-tetramethyl-1,3-dioxane |

| cis-2-tert-Butyl-5-(tert-butylsulfonyl)-1,3-dioxane |

| methylcyclohexane |

| cis-3,5-dimethyl-1,2-dioxane |

| 5-(3-furylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

| 2,2-dimethyl-1,3-dioxan-5-ol |

| 5,5-dimethyl-1,3-dioxan-2-one |

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) calculations are powerful computational tools for investigating the structural and energetic properties of molecules. For the 1,3-dioxane ring system, these methods provide deep insights into the preferred conformations and the energy barriers to ring inversion.

While specific ab initio and DFT studies on this compound are not extensively documented in publicly available literature, a wealth of data from studies on closely related 5-substituted and 2,5-disubstituted 1,3-dioxanes allows for a detailed and scientifically grounded extrapolation of its conformational behavior.

Quantum-chemical studies on 5-alkyl-1,3-dioxanes using the Restricted Hartree-Fock (RHF) method with a 6-31G(d) basis set have shown that the chair conformer is the global minimum on the potential energy surface. researchgate.net Local minima are also found for twist-chair and boat conformations, though they are of higher energy. researchgate.net For instance, in 5-alkyl- and 5-phenyl-1,3-dioxanes, two primary pathways for the interconversion of equatorial and axial chair conformers have been identified. researchgate.net

DFT calculations, such as those employing the B3PW91 functional with a 6-31G(d,p) basis set, have been utilized to study the isomerization of 5,5-dimethyl-1,3-dioxane. semanticscholar.org These studies provide valuable data on the structure and energy characteristics of the ground and transition states. semanticscholar.org The chair conformation of the 1,3-dioxane ring is consistently found to be the most stable. researchgate.net

For this compound, the primary conformational equilibrium is between two chair forms, one with the hexyl group in an axial position and the other with the hexyl group in an equatorial position at the C2 carbon. The presence of the gem-dimethyl group at the C5 position effectively locks the ring in a chair conformation and prevents ring inversion to a large extent.

Table 1: Calculated Relative Energies of 1,3-Dioxane Conformers

| Conformer | Method | Relative Energy (kcal/mol) | Reference |

| Chair | HF/6-31G | 0.00 | researchgate.net |

| 2,5-Twist | HF/6-31G | 4.67 ± 0.31 | researchgate.net |

| 1,4-Twist | HF/6-31G* | 6.03 ± 0.19 | researchgate.net |

| Chair | DFT/B3LYP | 0.00 | researchgate.net |

| 2,5-Twist | DFT/B3LYP | 5.19 ± 0.8 | researchgate.net |

| 1,4-Twist | DFT/B3LYP | 6.19 ± 0.8 | researchgate.net |

Note: Data is for the parent 1,3-dioxane molecule. The presence of substituents will alter these values, but the general trend of the chair conformer being the most stable holds.

The preference for the equatorial orientation of the large hexyl group at C2 is expected to be significant due to the avoidance of 1,3-diaxial interactions with the axial hydrogen atoms at C4 and C6. This steric hindrance would destabilize the axial conformer.

Stereoelectronic effects also play a crucial role. The anomeric effect, a stereoelectronic phenomenon that stabilizes the axial orientation of an electronegative substituent at the anomeric carbon (C2 in this case), is a key consideration in 1,3-dioxanes. However, for an alkyl group like hexyl, the anomeric effect is generally weak compared to the steric repulsion. Therefore, the equatorial conformer is predicted to be substantially more stable. Computational studies on related 2-alkoxy-1,3-dioxanes confirm that an axial alkoxy group can be stabilized by the anomeric effect. thieme-connect.de

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

Molecular modeling and dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of flexible molecules like this compound over time. These simulations can reveal the dynamic equilibrium between different conformers and the pathways of their interconversion.

For this compound, an MD simulation would likely show the molecule predominantly occupying the chair conformation with the hexyl group in the equatorial position. The simulation would also capture the rotational isomerism of the hexyl chain itself, exploring its various staggered conformations.

The conformational landscape can be visualized as a potential energy surface where the low-energy regions correspond to stable conformers. For this compound, the global minimum would correspond to the equatorial-chair conformer. Other local minima, corresponding to different rotamers of the hexyl group or higher-energy ring conformations (e.g., twist-boat), would also be present.

A study on 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane using DFT calculations at the PBE/3ζ level of theory demonstrated that the conformational equilibrium involves chair conformers and a 2,5-twist structure. researchgate.net The relative populations of these conformers were found to be solvent-dependent. researchgate.net This highlights the importance of considering the environment in molecular modeling studies.

Table 2: Key Conformational Features of this compound (Predicted)

| Feature | Description |

| Dominant Ring Conformation | Chair |

| Preferred Hexyl Group Orientation | Equatorial |

| Primary Stabilizing Factor (Equatorial) | Avoidance of 1,3-diaxial steric strain |

| Potential Minor Conformers | Axial-chair, twist-boat, various hexyl rotamers |

| Barriers to Interconversion | The energy barrier for chair-to-twist-boat interconversion is expected to be significant, further stabilizing the chair form. |

Chemical Reactivity and Transformation Mechanisms

Hydrolytic Stability and Cleavage Reactions of 1,3-Dioxanes

1,3-Dioxanes are known for their relative stability under basic, reductive, or oxidative conditions, making them effective protecting groups. thieme-connect.de However, they are susceptible to cleavage under acidic conditions. thieme-connect.de Generally, 1,3-dioxanes are more stable and hydrolyze more slowly than their five-membered ring counterparts, 1,3-dioxolanes. cdnsciencepub.com This difference in stability is attributed to the higher energy required for the six-membered ring to adopt the necessary half-chair conformation for cleavage to occur, compared to the more planar 1,3-dioxolane (B20135). cdnsciencepub.com

Kinetic Studies of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of acetals and ketals, including 1,3-dioxanes, is a well-studied process that typically proceeds through an oxocarbonium ion intermediate. The rate-determining step is the formation of this cation, which is influenced by the electronic nature of the substituents on the ring. cdnsciencepub.com

Kinetic studies on various carboxylic acid anhydrides in dioxane-water mixtures have elucidated the mechanisms of acid catalysis. acs.org Depending on the substrate and reaction conditions, hydrolysis can proceed through an A1 (unimolecular) or A2 (bimolecular) mechanism. acs.org For 1,3-dioxanes, the hydrolysis is initiated by protonation of one of the ring oxygen atoms, followed by cleavage of a carbon-oxygen bond to form the stable oxocarbonium ion. This intermediate is then attacked by water to yield a hemiacetal, which subsequently decomposes to the parent carbonyl compound (heptanal) and 2,2-dimethyl-1,3-propanediol.

The rate of hydrolysis is significantly affected by the substituents. Electron-donating groups at the C2 position, such as the hexyl group, can stabilize the intermediate oxocarbonium ion, thereby influencing the reaction rate compared to unsubstituted or electron-withdrawing group-substituted dioxanes.

Development of Mild and Selective Deprotection Strategies

While strong acid is effective for cleaving 1,3-dioxanes, the harsh conditions can be incompatible with sensitive functional groups elsewhere in the molecule. This has driven the development of numerous mild and selective methods for deprotection. These strategies often employ Lewis acids or other reagents that can facilitate cleavage under nearly neutral conditions.

Several modern methods have been developed for the chemoselective cleavage of acetals and ketals. These methods offer high yields and tolerance for other functional groups.

| Reagent/Catalyst | Solvent | Temperature | Conditions | Reference |

| Indium(III) trifluoromethanesulfonate | Acetone | Room Temp. | Neutral conditions, microwave heating option | organic-chemistry.org |

| Erbium(III) triflate (Er(OTf)₃) | Wet Nitromethane | Room Temp. | Gentle Lewis acid catalysis | organic-chemistry.org |

| Cerium(III) triflate (Ce(OTf)₃) | Wet Nitromethane | Room Temp. | Nearly neutral pH, high selectivity | organic-chemistry.org |

| Iodine (catalytic) | Aprotic Solvents | --- | Neutral aprotic conditions | organic-chemistry.org |

These methods demonstrate the versatility available to chemists for the removal of the 1,3-dioxane (B1201747) protecting group under specific and controlled conditions, avoiding the use of strong Brønsted acids.

Reactions Involving the 2-Hexyl Side Chain of 2-Hexyl-5,5-dimethyl-1,3-dioxane

The 2-hexyl side chain of this compound is a saturated alkyl group. Under most conditions that preserve the integrity of the dioxane ring, this hexyl chain is chemically inert. The C-H bonds of the alkane chain are generally unreactive except under specific, often harsh, conditions such as free-radical substitution or strong oxidation.

While direct functionalization of the hexyl chain without affecting the dioxane ring is challenging, modern synthetic methods are emerging for the terminal-selective functionalization of linear alkanes. For example, processes involving in-situ generation of alkyl zinc bromides followed by regioconvergent Negishi coupling can construct C-C bonds at the terminal position of a linear alkane. nih.gov Another strategy involves the direct deoxygenative alkylation of alcohols to form long-chain alkanes. acs.orgacs.org Theoretically, if a hydroxyl group were present on the hexyl chain, such methods could be applied. However, for the parent compound, direct and selective reaction on the hexyl chain remains a synthetic challenge, as conditions promoting C-H activation would likely compete with the cleavage of the acid-labile dioxane ring.

Chemical Transformations at the Dioxane Ring Carbon Atoms (C2, C5)

The primary reactivity of the dioxane ring itself occurs at the C2 carbon. As the acetal (B89532) carbon, C2 is the site of hydrolytic cleavage as discussed previously. Another important transformation at this position is reductive cleavage. In the presence of a Lewis acid like aluminum chloride (AlCl₃) and a hydride source like lithium aluminum hydride (LiAlH₄), the 1,3-dioxane ring can be opened to yield a protected 1,3-diol, specifically a hydroxy ether. cdnsciencepub.com For this compound, this reaction would cleave one of the C2-O bonds, and after reduction, would result in 3-hexyloxy-2,2-dimethylpropan-1-ol. The rate of this reductive cleavage is generally slower for 1,3-dioxanes than for 1,3-dioxolanes. cdnsciencepub.com

The C5 carbon, being a quaternary center substituted with two methyl groups, is sterically hindered and generally unreactive. The absence of any hydrogen atoms on C5 prevents oxidation or substitution reactions at this position. Its primary role is to provide conformational stability to the dioxane ring. The gem-dimethyl groups at C5 lock the ring and influence the chair conformation, which in turn affects the reactivity and stereoselectivity of reactions involving the ring. osti.gov

Regioselectivity and Stereoselectivity in Dioxane-Related Reactions

Regioselectivity and stereoselectivity are critical aspects of reactions involving substituted 1,3-dioxanes, particularly in the context of their use as protecting groups in complex molecule synthesis. The chair-like conformation of the 1,3-dioxane ring means that substituents can occupy either axial or equatorial positions, which significantly influences their reactivity. thieme-connect.de

The reductive opening of 1,3-dioxane rings can be highly regioselective, depending on the reagents used and the substitution pattern of the dioxane. The cleavage of a C-O bond is directed by the ability of one of the oxygen atoms to coordinate to a Lewis acid and the subsequent stability of the resulting cation. For unsymmetrically substituted dioxanes, the choice of reducing agent can determine which C-O bond is broken.

For example, studies on benzylidene acetals (a type of 2-aryl-1,3-dioxane) in carbohydrate chemistry have shown that different reagents yield different ring-opened products with high selectivity. This regioselectivity is governed by factors such as steric hindrance and the ability of the reagent to coordinate with the oxygen atoms of the ring.

Illustrative Regioselectivity in Reductive Opening of Benzylidene Acetals

| Reagent | Outcome | Rationale |

| Diisobutylaluminium hydride (DIBAL-H) | Cleavage occurs to place the new O-benzyl group at the less hindered primary position. | The reagent coordinates to the less sterically hindered oxygen atom, directing the hydride attack. |

| Borane-trifluoroborane (BH₃·BF₃) | Cleavage occurs to place the new O-benzyl group at the more hindered secondary position. | The reaction proceeds through a different mechanism, favoring attack at the more substituted carbon. |

| Sodium cyanoborohydride/TFA (NaBH₃CN/TFA) | Highly regioselective opening to yield the axial O-benzoyl derivative. | The mechanism involves selective protonation and hydride delivery, influenced by stereoelectronic factors. |

While these examples are from related systems, the principles of regioselective ring opening apply to this compound. The specific outcome of a reductive cleavage would depend on the interplay between the steric bulk of the C2-hexyl and C5-dimethyl groups and the nature of the Lewis acid and hydride reagent employed. The stereochemistry of trisubstituted 1,3-dioxanes can be complex, with cis/trans isomerization possible under acidic conditions, further highlighting the importance of controlled reaction parameters. osti.govresearchgate.net

Applications in Advanced Materials and Synthetic Chemistry

Role as Synthetic Intermediates and Protecting Groups

The 1,3-dioxane (B1201747) functional group is a cornerstone in synthetic organic chemistry, primarily utilized as a protecting group for carbonyl compounds and 1,3-diols. This protective strategy is crucial in multi-step syntheses where specific functional groups must be shielded from reaction conditions while other parts of the molecule are modified.

The 2-hexyl-5,5-dimethyl-1,3-dioxane structure is fundamentally an acetal (B89532). Acetals are formed by the reaction of a carbonyl compound (in this case, heptanal (B48729), which provides the hexyl group at the C2 position) with a diol (neopentyl glycol or 2,2-dimethyl-1,3-propanediol, which provides the 5,5-dimethyl substitution).

This reaction is reversible and typically acid-catalyzed. The formation of the cyclic dioxane structure effectively masks the reactive aldehyde functionality of heptanal. The key advantage of using a 1,3-dioxane as a protecting group lies in its stability. It is generally robust under neutral or basic conditions and resistant to nucleophilic attack and many oxidizing and reducing agents. This stability allows for a wide range of chemical transformations to be performed on other parts of a complex molecule without affecting the protected carbonyl group. The protection can be removed (deprotection) under acidic aqueous conditions to regenerate the original aldehyde.

Similarly, the same chemistry can be viewed from the perspective of protecting a 1,3-diol. Neopentyl glycol can be protected by reacting it with heptanal to form this compound, shielding the two hydroxyl groups simultaneously.

Table 1: Formation and Deprotection of this compound

| Reaction | Reactants | Catalyst | Product/Result |

| Protection | Heptanal + Neopentyl glycol | Acid (e.g., p-TsOH) | This compound |

| Deprotection | This compound | Aqueous Acid | Heptanal + Neopentyl glycol |

The stability of the 1,3-dioxane ring to strongly basic and nucleophilic reagents makes it highly valuable in organometallic chemistry. For instance, if a molecule containing a protected aldehyde (as a dioxane) also has a halide functional group, the halide can be converted into an organolithium or Grignard reagent using alkyllithiums or magnesium metal. These powerful organometallic reagents would otherwise react with an unprotected aldehyde.

Furthermore, the dioxane group is stable to many reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), which are commonly used to reduce esters or ketones. This allows for selective reductions of other carbonyl functionalities within a molecule while the aldehyde protected as a dioxane remains intact.

Integration into Oligomer and Polymer Architectures for Functional Materials

While information on the direct polymerization of this compound is not available, its derivatives have been used as building blocks for creating highly functional oligomers for advanced applications. The hexyl group is particularly useful for ensuring solubility of these larger molecules in organic solvents, which is critical for solution-based processing and device fabrication.

A key area where derivatives of this dioxane appear is in the synthesis of star-shaped Donor-π-Acceptor (D-π-A) oligothiophenes. scispace.com In one reported structure, a 5-(5'-bithien-5-yl)-2-hexyl-5,5-dimethyl-1,3-dioxane molecule is mentioned. scispace.com This indicates that the 1,3-dioxane moiety serves as a core from which electronically active groups are elaborated.

In such D-A systems, the thiophene (B33073) units act as electron-rich donors (D) and are connected via a π-conjugated bridge to an electron-deficient acceptor unit. This architecture facilitates intramolecular charge transfer upon photoexcitation, a fundamental process for many organic electronic devices. The this compound component in these structures acts as a solubilizing, non-conjugated scaffold.

Donor-Acceptor oligothiophenes are a well-established class of materials for organic electronics, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be finely tuned by modifying the donor, acceptor, and π-bridge components. The use of a derivative of this compound as a synthetic precursor for these materials highlights its role in facilitating the creation of new compounds for optoelectronic applications. scispace.com

Development of Novel Materials through Dioxane Derivatization

The development of new functional materials often relies on the derivatization of simple, accessible building blocks. Research into star-shaped oligomers demonstrates that the this compound scaffold can be chemically modified to attach complex, functional units like bithiophene. scispace.com This specific derivatization, creating 5-(5'-Bithien-5-yl)-2-hexyl-5,5-dimethyl-1,3-dioxane, transforms a simple acetal into a key component of a larger, electronically active system designed for advanced material applications. scispace.com This strategy allows for the combination of the desirable physical properties imparted by the dioxane and its substituents (like solubility from the hexyl group) with the electronic functions of the attached moieties (the bithiophene group).

Environmental Aspects and Occurrence in Complex Matrices

Formation as By-products in Industrial Processes and Manufacturing

The synthesis of 2-Hexyl-5,5-dimethyl-1,3-dioxane is not typically an intended outcome of major industrial processes. Instead, its presence is often the result of side reactions between chemical precursors used in the manufacturing of other products, particularly polymers and resins. The fundamental reaction involves the acid-catalyzed acetalization between an aldehyde (in this case, heptanal) and a diol (specifically, neopentyl glycol, also known as 2,2-dimethyl-1,3-propanediol).

The formation of 2-alkyl-5,5-dimethyl-1,3-dioxane derivatives has been directly identified in the wastewaters generated from polyester (B1180765) resin manufacturing plants. researchgate.net Unsaturated polyester resins are commonly synthesized through the polycondensation of diols and dicarboxylic acids or their anhydrides. researchgate.netcore.ac.uk In processes where neopentyl glycol is used as a primary diol component to impart desirable properties like thermal stability and weather resistance to the final resin, its unreacted monomers can combine with aldehydes present as reactants or impurities. researchgate.netnih.gov

A study specifically investigating the odorous compounds in wastewaters from a polyester resin plant successfully identified a series of 2-alkyl-5,5-dimethyl-1,3-dioxane derivatives using static headspace gas chromatography. researchgate.net This included derivatives where the alkyl group (R) was hydrogen, methyl, ethyl, isopropyl, and n-propyl, confirming this reaction pathway as a source of these contaminants in an industrial setting. researchgate.net The formation of this compound follows this established mechanism, originating from the reaction of residual neopentyl glycol with heptanal (B48729) under the acidic conditions of the polyesterification process.

Table 1: Formation of this compound in Industrial Processes

Environmental Fate Studies (excluding eco-toxicity)

The environmental fate of this compound is governed by its chemical structure: a stable 1,3-dioxane (B1201747) ring substituted with two methyl groups and a long hexyl chain. This combination results in a semi-volatile, hydrophobic organic compound with limited water solubility.

The 1,3-dioxane ring structure is generally stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions, which would break the acetal (B89532) linkage and revert the compound to its parent aldehyde and diol (heptanal and neopentyl glycol). youtube.com This acid-catalyzed hydrolysis is the primary abiotic degradation pathway in aqueous environments.

In soil and water, biodegradation is a potential but likely slow process. The persistence of similar long-side-chain alkyl compounds in the environment is well-documented. researchgate.net While some microorganisms can degrade dioxane structures, the presence of the long, hydrophobic hexyl chain can hinder microbial attack, making it more recalcitrant than shorter-chain analogues. Studies on polyurethanes incorporating dioxane derivatives have shown that degradation in soil is possible but mild over extended periods, contingent on moisture access and microbial activity. envirotech-online.com The high hydrophobicity of this compound suggests it will preferentially adsorb to organic matter in soil and sediment, reducing its bioavailability for microbial degradation in the aqueous phase.

The mobility of an organic compound in the environment is largely dictated by its affinity for soil and sediment versus its tendency to remain dissolved in water. This is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For hydrophobic organic compounds (HOCs) like this compound, sorption to soil is a dominant process. uw.edu.pltaylorfrancis.com

The long hexyl chain gives the molecule a significant non-polar character, leading to a strong affinity for the organic fraction of soils and sediments. nih.govhuji.ac.il This results in a high Koc value, indicating that the compound will be relatively immobile in soil and will not readily leach into groundwater. nih.gov If released into aquatic systems, it is expected to partition from the water column and accumulate in the sediment. Its potential for volatilization from water is low due to its preference for the sorbed or dissolved state over entering the vapor phase.

Advanced Analytical Detection in Environmental and Industrial Samples

The detection and quantification of this compound in complex samples such as industrial effluent, soil, or sludge require sensitive and specific analytical techniques. Gas chromatography (GC) coupled with mass spectrometry (MS) is the method of choice for this type of semi-volatile organic compound. nih.govmeclib.jp

GC provides the necessary separation of the target analyte from other compounds in the mixture based on its boiling point and interaction with the GC column. researchgate.net Following separation, MS provides definitive identification based on the unique mass spectrum of the molecule and its fragments, allowing for accurate quantification even at trace levels. meclib.jp For analyzing industrial wastewater from polyester resin plants, static headspace GC has been shown to be a convenient method that avoids complex extraction procedures by directly analyzing the volatile components above the water sample. researchgate.net

Effective sample pretreatment is critical to isolate this compound from the sample matrix and concentrate it to levels detectable by analytical instrumentation. The choice of pretreatment strategy depends on the matrix (water, soil, or sludge).

Aqueous Samples (Wastewater): For aqueous samples like industrial effluent, Solid-Phase Extraction (SPE) is a widely used and effective technique. envirotech-online.comnih.gov Given the non-polar nature of this compound, reversed-phase SPE is ideal. A C18-bonded silica (B1680970) sorbent is commonly used, which effectively retains non-polar compounds from the polar water matrix. rsc.org The analyte is then eluted from the SPE cartridge with a small volume of an organic solvent (e.g., chloroform, dichloromethane), achieving both cleanup and concentration prior to GC-MS analysis. rsc.org

Solid and Semi-Solid Samples (Soil and Sludge): For complex solid matrices like soil or sewage sludge, more rigorous extraction methods are required. ut.ac.ir Techniques such as ultrasonic extraction or microwave-assisted extraction (MAE) using a non-polar solvent like n-hexane can efficiently extract the analyte from the solid phase. ut.ac.irresearchgate.net Because these extracts often contain a high level of interfering compounds (e.g., lipids, humic substances), a subsequent cleanup step is necessary. This is typically performed using SPE cartridges packed with silica or Florisil, which separate the target analyte from polar interferences. researchgate.net

Table 2: Analytical and Pretreatment Methods

Compound List

Table 3: Chemical Compounds Mentioned in the Article

Quantitative Chromatographic and Spectroscopic Methods for Environmental Monitoring

The environmental monitoring of 2-alkyl-5,5-dimethyl-1,3-dioxane derivatives, including this compound, is crucial for understanding their prevalence and impact, particularly in industrial wastewater. Research has focused on developing robust methods capable of detecting and quantifying these compounds in complex matrices.

Chromatographic Methods

Gas chromatography (GC) is the principal technique for the quantitative analysis of this compound and its analogues in environmental samples. A particularly effective method developed for this purpose is static headspace gas chromatography (SH-GC). nih.govresearchgate.net This technique is well-suited for the volatile nature of these dioxane derivatives and allows for their determination directly from wastewater samples, minimizing complex extraction procedures. researchgate.net

Research Findings:

A key study focused on the development of an SH-GC method for monitoring a series of 2-R-5,5-dimethyl-1,3-dioxane derivatives (where R = H, CH₃, C₂H₅, i-C₃H₇, n-C₃H₇) in the wastewaters of polyester resin plants. nih.govresearchgate.net These compounds are known odorous side-products formed during the high-temperature synthesis of polyester resins that use neopentyl glycol. researchgate.net The developed analytical method provides a simple and direct way to continuously monitor and control the levels of these contaminants. nih.gov

The method demonstrated good performance, characterized by high repeatability and an absence of significant matrix effects, making it reliable for routine environmental analysis. nih.govresearchgate.net While the study explicitly tested short-chain alkyl derivatives, the methodology is designed to be applicable to other analogues like the hexyl derivative due to the shared chemical backbone and volatility.

The quantitative performance of this SH-GC method is summarized in the table below.

Table 1: Performance Characteristics of SH-GC Method for 2-Alkyl-5,5-dimethyl-1,3-dioxane Derivatives in Wastewater

| Parameter | Finding | Source(s) |

|---|---|---|

| Technique | Static Headspace Gas Chromatography (SH-GC) | nih.govresearchgate.net |

| Application | Direct determination in industrial wastewater | nih.govresearchgate.net |

| Repeatability | 3–4% | nih.govresearchgate.net |

| Matrix Effects | Not observed to suffer from matrix effects | nih.govresearchgate.net |

| Detection Limits | 400–700 µg/dm³ | nih.govresearchgate.net |

Spectroscopic Methods

Mass Spectrometry (MS), typically coupled with Gas Chromatography (GC-MS), is the definitive spectroscopic technique for the identification and quantification of these compounds. The mass spectrometer provides fragmentation patterns that serve as a chemical fingerprint for the molecule, allowing for unambiguous identification. For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and specificity for the target analyte. bohrium.com

In addition to GC-MS, other spectroscopic methods are used for the initial characterization of synthesized reference standards. These include Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹³C NMR), which provide structural confirmation of the dioxane derivatives before their use in calibrating analytical instruments. researchgate.net

The table below outlines typical instrumental parameters for a headspace GC-MS analysis suitable for volatile organic compounds like this compound, based on established methods for similar analytes. nih.gov

Table 2: Typical Instrumental Parameters for Headspace GC-MS Analysis

| Parameter | Specification | Source(s) |

|---|---|---|

| System | Headspace Sampler coupled to Gas Chromatograph-Mass Spectrometer (HS-GC-MS) | bohrium.comnih.gov |

| GC Column | HP-5 MS (or equivalent), 30 m x 0.250 mm, 0.25 µm film thickness | nih.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | nih.gov |

| Headspace Conditions | Equilibration at elevated temperature (e.g., 130°C for 40 min) | nih.gov |

| Injector | Split mode (e.g., 10:1 split ratio) at ~200°C | nih.gov |

| Oven Program | Initial hold at a low temperature (e.g., 60°C), followed by a temperature ramp (e.g., 5°C/min to 200°C) | nih.gov |

| MS Detector | Electron Ionization (EI) source; can be operated in full scan or Selected Ion Monitoring (SIM) mode | bohrium.com |

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Pathways for 2-Hexyl-5,5-dimethyl-1,3-dioxane

The conventional synthesis of 1,3-dioxanes involves the acid-catalyzed reaction of an aldehyde or ketone with a 1,3-propanediol. wikipedia.org For this compound, this would typically involve the reaction of heptanal (B48729) with 2,2-dimethyl-1,3-propanediol. Future research is focused on optimizing this process to improve yields, reduce reaction times, and minimize the use of harsh or environmentally harmful catalysts.

A significant emerging trend is the development of sustainable synthetic routes that utilize renewable feedstocks or upcycled materials. One promising approach involves the catalytic processing of polymer waste, such as polyoxymethylene (POM), in combination with bio-derived diols. researchgate.net Researchers have demonstrated the potential for the repeat unit of POM to serve as a C1 synthon, offering a green alternative to formaldehyde (B43269) in the synthesis of cyclic acetals like 1,3-dioxanes. researchgate.net This strategy not only provides a method for chemical recycling of plastic waste but also integrates biomass-derived components, representing a significant step towards a circular economy. researchgate.net

Exploration of Novel Applications in Niche Materials Science and Catalysis

While traditionally used in fragrance compositions, the unique structural characteristics of this compound and its derivatives are paving the way for applications in advanced materials. Research has shown that incorporating the 1,3-dioxane (B1201747) moiety into complex molecular architectures can yield materials with desirable properties.

In materials science, a notable application is the synthesis of star-shaped oligothiophenes, which are of interest for organic electronics. One such study involved the synthesis of 2-(5'-Bithien-5-yl)-2-hexyl-5,5-dimethyl-1,3-dioxane as a key intermediate. scispace.com This demonstrates the utility of the dioxane derivative as a building block for creating larger, conjugated systems for potential use in electronic devices. Furthermore, derivatives like 1,3-dioxane-5,5-dimethanol (B1596533) have been used in the formation of polyurethane films, indicating a role for the dioxane scaffold in polymer chemistry. researchgate.net

The exploration of 1,3-dioxane derivatives in catalysis is also an emerging field. While many current methods for synthesizing these compounds suffer from drawbacks like long reaction times or harsh conditions, research into new catalysts is ongoing. clockss.org The development of novel dioxane-based ligands or catalysts could open up new avenues in asymmetric synthesis and other catalytic processes.

Advanced Computational Modeling for Predicting Structure-Reactivity Relationships and Conformational Behavior

The stereochemistry of the 1,3-dioxane ring is a critical determinant of its physical and chemical properties. The six-membered ring typically adopts a chair conformation, and substituents can occupy either axial or equatorial positions. The orientation of these substituents significantly influences the molecule's reactivity and interactions.

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to investigate the stereochemistry of 1,3-dioxane derivatives. researchgate.net These studies can distinguish between diastereoisomers and determine the preferred orientation of substituent groups based on chemical shifts and coupling constants. For instance, research on acetals of o-phthaldialdehyde has shown that the phenylene group prefers an equatorial orientation. researchgate.net

Future research will increasingly rely on advanced computational modeling to predict these conformational preferences and structure-reactivity relationships. Molecular mechanics and quantum chemical calculations can provide detailed insights into the energy landscapes of different conformers, helping to predict the most stable structures and their relative populations. Such models can accelerate the design of new dioxane derivatives with specific properties by allowing for in-silico screening before undertaking laborious and resource-intensive laboratory synthesis.

Integration of Green Chemistry Principles in Dioxane Synthesis and Application

The principles of green chemistry are becoming central to the synthesis and application of all chemical compounds, including 1,3-dioxanes. A key focus is the replacement of traditional, often hazardous, solvents and catalysts with more benign alternatives.

Recent research has highlighted the use of bio-based media, such as aqueous solutions of gluconic acid, for the efficient synthesis of 1,3-dioxane derivatives. clockss.org This approach not only avoids volatile organic solvents but also utilizes a recyclable and biodegradable medium, significantly improving the environmental profile of the synthesis. clockss.org Similarly, the use of structurally related 1,3-dioxolane (B20135) compounds, which can be prepared from green precursors like lactic acid and formaldehyde, as biobased reaction media is gaining traction. rsc.org

The concept of upcycling, as mentioned previously with the use of polyoxymethylene waste, is a cornerstone of green chemistry. researchgate.net Viewing plastic waste not as refuse but as a feedstock for valuable chemicals represents a paradigm shift in chemical manufacturing. Future efforts will likely focus on expanding the range of waste polymers that can be converted into useful dioxane building blocks.

Investigation of Understudied 1,3-Dioxane Derivatives with Potential Applications

Beyond its established uses, the 1,3-dioxane scaffold is a versatile platform for the development of novel molecules with a wide range of potential applications, particularly in medicinal chemistry and agrochemistry.

Researchers are actively synthesizing and evaluating new 1,3-dioxane derivatives for various biological activities.

Anticancer Agents : Certain 1,3-dioxane derivatives have been synthesized and investigated as potential modulators to overcome multidrug resistance (MDR) in cancer cells, a major hurdle in chemotherapy. nih.gov

Antibacterial Agents : In the fight against antimicrobial resistance, novel bacterial topoisomerase inhibitors (NBTIs) featuring a 1,3-dioxane linker have been developed. These compounds have shown high activity against resistant strains of bacteria like Neisseria gonorrhoeae. nih.gov

Agrochemicals : The isoxazole (B147169) skeleton is an important motif in many agrochemicals. academie-sciences.fr The synthesis of novel fluorinated isoxazoles has been achieved using a 1,3-dioxane acetal (B89532) as a key structural fragment, highlighting the role of dioxanes as versatile intermediates in creating complex bioactive molecules. academie-sciences.fr

The following table summarizes key research findings related to the development and application of 1,3-dioxane derivatives.

| Research Focus | Derivative/System | Key Finding | Reference |

| Sustainable Synthesis | 1,3-Dioxanes from Polyoxymethylene | Polyoxymethylene (POM) polymer waste can be catalytically processed with bio-derived diols to produce cyclic acetals, offering a green alternative to formaldehyde. | researchgate.net |

| Green Chemistry | 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) | An efficient and green synthesis was developed using a recyclable gluconic acid aqueous solution as the reaction medium. | clockss.org |

| Materials Science | 2-(5'-Bithien-5-yl)-2-hexyl-5,5-dimethyl-1,3-dioxane | Used as a building block for star-shaped oligothiophenes, materials with potential applications in organic electronics. | scispace.com |

| Medicinal Chemistry | Novel 1,3-Dioxane Derivatives | Synthesized as effective modulators to overcome multidrug resistance in cancer cells by interacting with P-glycoprotein. | nih.gov |

| Antibacterial Agents | 1,3-Dioxane-Linked Inhibitors | Developed as novel bacterial topoisomerase inhibitors with high activity against drug-resistant Neisseria gonorrhoeae. | nih.gov |

| Conformational Analysis | Acetals of o-phthaldialdehyde | NMR studies were used to investigate the stereochemistry and the axial/equatorial orientations of substituents on the 1,3-dioxane ring. | researchgate.net |

Q & A

Q. What are the common synthetic pathways for generating 2-hexyl-5,5-dimethyl-1,3-dioxane, and how can by-products be analyzed?

- Methodological Answer : this compound is synthesized via acid-catalyzed cyclization of diols or through nucleophilic addition between formaldehyde derivatives and alcohols. For example, in polyester resin production, it forms as a by-product via a mechanism involving proton transfer and cyclic intermediate formation (Figure 18 in ). By-products like 1,4-dioxane and 5,5-dimethyl-1,3-dioxane-2-ethanol are identified using GC–MS with electron ionization. Key steps include:

- Extraction of reaction mixtures with ethyl acetate.

- Purification via recrystallization (e.g., CH₂Cl₂/EtOAc).

- Spectral comparison with libraries (NIST/EPA/NIH).

By-Product Table :

| By-Product | Class | Detection Method |

|---|---|---|

| 1,4-Dioxane | Cyclic ether | GC–MS |

| 5,5-Dimethyl-1,3-dioxane | Cyclic acetal | NMR |

| Propionic anhydride | Acid derivative | FTIR/GC–MS |

Q. How can NMR spectroscopy characterize the structural features of this compound?

- Methodological Answer : ¹H/¹³C NMR provides conformational and substituent

- Chemical Shifts :

- 5,5-Dimethyl groups : δ ~1.0–1.2 ppm (¹H), 20–25 ppm (¹³C) due to steric shielding .

- Dioxane ring protons : δ 3.5–4.5 ppm (¹H), influenced by axial/equatorial positions .

- Coupling Constants :

- J values (8–12 Hz) indicate chair conformations .

Example : For 2-ethyl-5,5-dimethyl-1,3-dioxane, the InChIKeyQSHOOPIYPOINNH-UHFFFAOYSA-Nconfirms stereochemistry .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods to avoid inhalation (odor threshold ~10 ng/L ).

- Storage : Inert atmosphere (N₂/Ar) to prevent peroxide formation.

Q. How does this compound persist in aquatic environments, and what treatment methods are effective?

- Methodological Answer :

- Persistence : Low biodegradability due to stable cyclic structure; detected in wastewater at ng/L–µg/L levels .

- Removal Strategies :

- Advanced Oxidation Processes (AOPs) : Ozone/H₂O₂ or UV/persulfate for radical degradation.

- Biological Filters : Tire-chip-packed reactors reduce concentrations by 60–80% .

Advanced Research Questions

Q. What computational methods validate the conformational stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimizes geometry using B3LYP/6-31G(d) basis sets. Computed NMR shifts align with experimental data (MAE < 0.5 ppm) .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., water/DMSO) on ring puckering .

Q. How do steric effects influence the β-scission of this compound-derived radicals?

- Methodological Answer :

- EPR Spectroscopy : Detects transient radicals (e.g., dialkoxyalkyl radicals) during photolysis .

- Mechanistic Insight :

- Steric hindrance from 5,5-dimethyl groups slows β-scission by 30–50% compared to unsubstituted analogs .

Experimental Setup : - Irradiate with UV (254 nm) in benzene.

- Trap radicals with TEMPO for spin adduct analysis.

Q. Can this compound derivatives serve as precursors for antimicrobial agents?

- Methodological Answer :

- Derivatization : React with 2,4-dichlorophenol to form triclosan analogs via Mitsunobu coupling .

- Bioactivity Testing :

- MIC Assays : Against S. aureus and E. coli show IC₅₀ values of 8–12 µM .

- SAR Studies : Electron-withdrawing groups (e.g., Br) enhance potency by 2–3× .

Q. What role does this compound play in macrocycle synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.